Ethyl 3-methylthiophene-2-carboxylate

Description

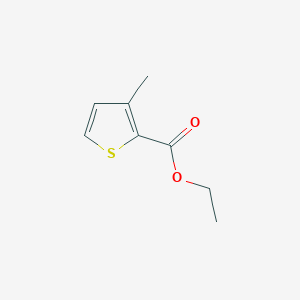

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTZDXILWKKQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592969 | |

| Record name | Ethyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-64-2 | |

| Record name | Ethyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of Ethyl 3 Methylthiophene 2 Carboxylate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comlumenlearning.com In the case of ethyl 3-methylthiophene-2-carboxylate, the reaction's outcome is heavily influenced by the directing effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a classic example of competing substituent effects. The thiophene (B33073) ring has two unsubstituted positions available for substitution: C4 and C5.

The methyl group at the C3 position is an activating group, meaning it donates electron density to the ring, making it more nucleophilic and reactive towards electrophiles. It directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions. Since C2 is already substituted, it directs towards C4 and C5.

The ethyl carboxylate group at the C2 position is a deactivating group, withdrawing electron density from the ring through resonance and induction, thus making it less reactive. It directs incoming electrophiles to the meta (C4) position.

When considering the potential sites for electrophilic attack:

Attack at C5: This position is para to the activating methyl group and meta to the deactivating ester group. This alignment is electronically favored, as the activating group's influence is maximized, and the deactivating group's influence is minimized.

Attack at C4: This position is ortho to the activating methyl group but also ortho to the deactivating ester group. The proximity to the bulky ester group may also introduce steric hindrance.

Consequently, electrophilic substitution overwhelmingly occurs at the C5 position . The directing effect of the activating methyl group to its para position is the dominant factor, leading to a high degree of regioselectivity. Computational methods, such as those using the PM3 semiempirical method to identify the most nucleophilic center by calculating proton affinities, can be used to predict the regiochemical outcome of such reactions on heteroaromatic systems. nih.gov

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy involves a "directed metalation group" (DMG) that coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho position. harvard.edu The resulting aryllithium species can then be "quenched" by reacting with various electrophiles. wikipedia.orgbaranlab.org

In this compound, the ester group at the C2 position can act as a DMG. However, the adjacent ortho position (C3) is substituted with a methyl group, precluding direct deprotonation of the thiophene ring at that site.

While traditional DoM ortho to the ester is blocked, lithiation of π-excessive heterocycles like thiophene is a well-established process. uwindsor.ca For thiophene itself, lithiation is highly dominant at the C2 position. In this substituted case, an alternative pathway involves metalation at the C5 position, which is alpha to the sulfur atom. This is often the most acidic proton on the thiophene ring after the C2 position. Another possibility, though less common, could be the deprotonation of the methyl group at C3, which is rendered more acidic by the adjacent ester group. Subsequent reaction with an electrophile would then introduce a functional group at the C5 position or on the methyl group, respectively.

Formylation and halogenation are common electrophilic aromatic substitution reactions used to introduce key functional groups onto thiophene rings.

Formylation: The Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic rings. Studies on the formylation of 3-methylthiophene (B123197) show that the regioselectivity depends on the steric bulk of the Vilsmeier reagent. researchgate.net For less sterically demanding reagents, formylation preferentially occurs at the C2 position. However, for this compound, with the C2 position blocked, formylation is expected to occur at the C5 position, guided by the directing effect of the C3-methyl group. Direct formylation of 3-methylthiophene using N,N-dimethylformamide and phosphorous oxychloride has been reported to yield a mixture of isomers, but with a strong preference for substitution at the position para to the methyl group when the ortho position is available. google.com

Halogenation: Halogenation of the closely related 3-methylthiophene-2-carboxylic acid has been studied as a route to key insecticidal building blocks. beilstein-journals.org Bromination of this substrate proceeds with high regioselectivity to furnish the 5-bromo derivative. This result is consistent with the directing effects discussed previously, where the activating methyl group directs the incoming electrophile (bromine) to the C5 position.

| Substrate | Reagent | Position of Halogenation | Reference |

|---|---|---|---|

| 3-Methylthiophene-2-carboxylic acid | N-Bromosuccinimide (NBS) | C5 | beilstein-journals.org |

| 3-Alkylthiophenes | N-Iodosuccinimide (NIS) | C2 and C5 (mixture) | jcu.edu.au |

Nucleophilic Acyl Substitution at the Ester Moiety

The ethyl carboxylate group of this compound is itself a reactive center. It can undergo nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group. pressbooks.publibretexts.org

The generally accepted mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. pressbooks.pubmasterorganicchemistry.com

Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.orgmasterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the C=O π bond and expelling the leaving group (in this case, the ethoxide anion, EtO⁻). masterorganicchemistry.com

Transesterification is a specific type of nucleophilic acyl substitution where one ester is converted into another by reacting with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com this compound can be converted into other alkyl esters, such as methyl or propyl esters, through this process.

Base-Catalyzed Transesterification: Under basic conditions, a catalytic amount of a strong base (e.g., sodium methoxide) is used. The methoxide (B1231860) ion acts as a potent nucleophile, attacking the ester carbonyl. The reaction is typically reversible, and using the desired alcohol as the solvent drives the equilibrium towards the product. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄), the carbonyl oxygen is first protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a neutral alcohol molecule (e.g., methanol). masterorganicchemistry.compressbooks.pub This mechanism involves several proton transfer steps and is also an equilibrium process. pressbooks.pub

The choice of catalyst and reaction conditions allows for the efficient conversion of the ethyl ester to other ester derivatives, broadening its synthetic utility. organic-chemistry.org

| Catalyst Type | Typical Reagents | Key Mechanistic Step | Reference |

|---|---|---|---|

| Basic | NaOCH₃ in CH₃OH | Nucleophilic attack by alkoxide ion (⁻OCH₃) | masterorganicchemistry.com |

| Acidic | H₂SO₄ in CH₃OH | Nucleophilic attack by neutral alcohol on protonated carbonyl | masterorganicchemistry.com |

Amidification and Hydrazinolysis of the Carboxylate Group

The ethyl carboxylate group at the C2 position of the thiophene ring is a prime site for modification through nucleophilic acyl substitution reactions. Two important transformations in this category are amidification and hydrazinolysis, which convert the ester into amides and hydrazides, respectively. These functional groups are prevalent in many biologically active molecules.

Amidification: The conversion of this compound to its corresponding amide derivatives can be achieved by reacting it with various primary or secondary amines. This reaction typically requires heating and can be catalyzed by bases or facilitated by activating agents that convert the carboxylic acid (obtained from hydrolysis of the ester) into a more reactive species. For instance, the synthesis of various thiophene-2-carboxamides has been reported starting from the corresponding carboxylic acids, which can be obtained from the hydrolysis of esters like this compound. These methods often involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to activate the carboxylic acid before the addition of the amine.

Hydrazinolysis: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a straightforward method for the synthesis of 3-methylthiophene-2-carbohydrazide. This transformation is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol (B145695). The resulting carbohydrazide (B1668358) is a key intermediate for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, as well as hydrazone derivatives with potential pharmacological activities. For example, the hydrazinolysis of a similar compound, ethyl 3,4-diphenylthiophene-2-carboxylate, has been successfully employed to produce the corresponding carbohydrazide, which was then converted to novel hydrazone derivatives. jcu.edu.au

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Amine (RNH₂) | N-substituted 3-methylthiophene-2-carboxamide | Amidification |

| This compound | Hydrazine hydrate (N₂H₄·H₂O) | 3-methylthiophene-2-carbohydrazide | Hydrazinolysis |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are primarily focused on the functionalization of the thiophene ring, typically at the C5 position, which is most susceptible to electrophilic substitution and subsequent coupling reactions after halogenation.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. researchgate.net To utilize this compound in a Suzuki-Miyaura coupling, it first needs to be halogenated, most commonly brominated at the C5 position. The resulting ethyl 5-bromo-3-methylthiophene-2-carboxylate can then be coupled with a wide range of aryl or heteroaryl boronic acids to introduce diverse substituents onto the thiophene ring. researchgate.net

The general reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system like toluene, dioxane, or DMF/water mixtures. researchgate.net This methodology is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in materials science and medicinal chemistry.

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product |

| Ethyl 5-bromo-3-methylthiophene-2-carboxylate | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Ethyl 5-aryl-3-methylthiophene-2-carboxylate |

| Ethyl 5-bromo-3-methylthiophene-2-carboxylate | Heteroarylboronic acid | Pd(OAc)₂ / K₃PO₄ | Ethyl 5-heteroaryl-3-methylthiophene-2-carboxylate |

Stille Coupling: The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound is required. The corresponding organostannane derivative, for example, ethyl 3-methyl-5-(tributylstannyl)thiophene-2-carboxylate, could also be prepared and coupled with various aryl or vinyl halides. The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide or triflate. researchgate.net An organozinc derivative of this compound can be prepared, for instance, by lithiation of the 5-bromo derivative followed by transmetalation with a zinc salt (e.g., ZnCl₂). This organozinc reagent can then be coupled with various aryl, heteroaryl, or vinyl halides. The Negishi coupling is known for its high reactivity and functional group tolerance. researchgate.net

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound, the C-H bond at the C5 position is the most likely site for direct arylation due to the electronic properties of the thiophene ring.

Palladium-catalyzed direct arylation of thiophenes with aryl halides has been extensively studied. researchgate.netnih.gov The reaction typically employs a palladium catalyst, often with a phosphine (B1218219) or N-heterocyclic carbene ligand, a base (such as K₂CO₃ or KOAc), and sometimes a carboxylate additive like pivalic acid which can act as a proton shuttle. oregonstate.edu While specific examples for this compound are not abundant in the literature, direct arylation of structurally similar thiophene derivatives, such as methyl 3-amino-4-methylthiophene-2-carboxylate, has been successfully demonstrated. scielo.br

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product |

| Direct Arylation | This compound | Aryl bromide | Pd(OAc)₂ / Ligand / Base | Ethyl 5-aryl-3-methylthiophene-2-carboxylate |

Radical Reactions and Related Transformations

The thiophene ring can participate in radical reactions, although these are less common than electrophilic substitution or metal-catalyzed couplings. The methyl group at the C3 position offers a potential site for radical halogenation, particularly under UV irradiation or in the presence of a radical initiator like N-bromosuccinimide (NBS). This would lead to the formation of ethyl 3-(bromomethyl)thiophene-2-carboxylate, a versatile intermediate for further functionalization.

While specific studies on radical reactions of this compound are limited, the general principles of free-radical halogenation of alkyl-substituted aromatics would apply. The benzylic-like position of the methyl group on the thiophene ring makes it susceptible to hydrogen abstraction by a halogen radical, initiating a chain reaction that leads to halogenation.

Derivatization for Novel Chemical Entities

This compound and its derivatives are valuable precursors for the synthesis of novel and complex chemical entities, particularly fused heterocyclic systems with potential biological activities. A common strategy involves the introduction of an amino group at the C3 position, often through multi-component reactions like the Gewald synthesis, to yield ethyl 2-amino-3-substituted-thiophene-4-carboxylates.

These aminothiophene derivatives are key building blocks for the construction of thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and other fused systems. For example, reaction of an ethyl 2-aminothiophene-3-carboxylate with formamide (B127407) or other cyclizing agents can lead to the formation of a pyrimidine (B1678525) ring fused to the thiophene core. nih.govnih.gov These thienopyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines and their wide range of pharmacological activities, including anticancer and kinase inhibitory effects. nih.govsemanticscholar.org

| Starting Material | Reaction | Product | Application |

| Ethyl 2-aminothiophene-3-carboxylate derivative | Cyclization with formamide | Thieno[2,3-d]pyrimidin-4-one | Synthesis of bioactive heterocycles |

| Methyl 3-aminothiophene-2-carboxylate | Reaction with isocyanates/isothiocyanates | Thieno[3,2-d]pyrimidine-2,4-dione | Synthesis of potential pharmaceuticals |

Ethyl 3 Methylthiophene 2 Carboxylate As a Building Block in Complex Organic Synthesis

Precursor for Poly-functionalized Thiophenes

The inherent reactivity of the thiophene (B33073) ring, coupled with the directing effects of the existing substituents, makes ethyl 3-methylthiophene-2-carboxylate an excellent precursor for the synthesis of poly-functionalized thiophenes. The electron-rich nature of the thiophene ring facilitates electrophilic substitution reactions, while the ester and methyl groups can be chemically modified to introduce further complexity.

A common strategy to introduce additional functional groups is through halogenation of the thiophene ring. For instance, bromination of mthis compound, a closely related analogue, has been reported as a key step in the preparation of more complex thiophene derivatives. nih.gov This halogenated intermediate can then undergo a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the ester functionality can be readily transformed. Reduction of the ethyl ester to a primary alcohol opens up avenues for further derivatization, such as etherification or conversion to other functional groups. Conversely, hydrolysis of the ester to the corresponding carboxylic acid provides a handle for amide bond formation or other acid-catalyzed reactions. The thiophene ring itself can undergo oxidation at the sulfur atom to form sulfoxides or sulfones, thereby modulating the electronic properties of the molecule.

The Gewald reaction, a multicomponent reaction, is a powerful tool for the synthesis of highly substituted 2-aminothiophenes. While not a direct reaction of this compound itself, this reaction highlights the utility of thiophene precursors in generating poly-functionalized systems in a single step from simple starting materials. nih.govntu.edu.twresearchgate.netnih.gov

Table 1: Examples of Reactions for the Functionalization of this compound and its Analogues

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Bromination | N-Bromosuccinimide (NBS), Acetic Acid | Bromo-substituted thiophene | nih.gov |

| Reduction | Lithium aluminum hydride (LiAlH4) | Thiophene methanol | mdpi.com |

| Hydrolysis | Aqueous acid or base | Thiophene carboxylic acid | nih.gov |

| Oxidation | Hydrogen peroxide, m-CPBA | Thiophene sulfoxide (B87167)/sulfone | mdpi.com |

Intermediate in the Synthesis of Conjugated Oligomers and Polymers

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties. This compound and its derivatives serve as important monomers in the synthesis of these materials. The functional groups on the thiophene ring can be strategically utilized to control the polymerization process and to tune the properties of the resulting polymers.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are the most prevalent methods for the synthesis of conjugated polymers. researchgate.netasianpubs.org For these reactions to proceed, the thiophene monomer must typically be di-functionalized with leaving groups, such as halogens, and organometallic or boronic acid/ester functionalities. Starting from this compound, halogenation at the 5-position, followed by conversion of the ester to a suitable coupling partner, would generate a monomer ready for polymerization.

For example, the synthesis of poly(3-alkylthiophene)s (P3ATs), a widely studied class of conducting polymers, often involves the polymerization of 2,5-dihalo-3-alkylthiophenes. researchgate.net While the ethyl carboxylate group at the 2-position of the title compound presents a modification to this standard monomer structure, it offers opportunities for post-polymerization modification or for influencing the polymer's solubility and solid-state packing.

Electropolymerization is another technique used to synthesize polythiophenes. In this method, a monomer is oxidized at an electrode surface to form radical cations that then couple to form the polymer chain. frontiersin.orgresearchgate.net 3-Methylthiophene (B123197) has been shown to undergo electropolymerization, suggesting that this compound could also be a suitable monomer for this technique, with the ester group potentially influencing the polymerization potential and the properties of the resulting film. frontiersin.org

Table 2: Common Polymerization Methods for Thiophene-based Monomers

| Polymerization Method | Catalyst/Initiator | Monomer Functionalization | Resulting Polymer Type |

| Suzuki-Miyaura Coupling | Palladium catalyst | Halogen and Boronic acid/ester | Alternating or homopolymer |

| Stille Coupling | Palladium catalyst | Halogen and Organotin | Alternating or homopolymer |

| Electropolymerization | Electrochemical oxidation | None required | Homopolymer film |

Scaffold for Biologically Active Molecules

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and biologically active compounds. researchgate.netbldpharm.com this compound provides a versatile starting point for the synthesis of novel therapeutic agents due to its modifiable functional groups and the inherent biological relevance of the thiophene core.

Many thiophene derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug development. For instance, the thieno[2,3-d]pyrimidine (B153573) scaffold, which can be synthesized from appropriately functionalized 2-aminothiophenes, is a common core in many kinase inhibitors. ntu.edu.tw The synthesis of such compounds often begins with a Gewald reaction to construct the 2-aminothiophene ring, followed by cyclization to form the fused pyrimidine (B1678525) ring. While not a direct transformation of the title compound, its derivatives with an amino group at the 3-position and a cyano or ester group at the 2-position are key intermediates.

Thiophene-based compounds have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. researchgate.net The design of these inhibitors often involves incorporating acidic functionalities, such as carboxylic acids, which can be readily obtained from the hydrolysis of the ethyl ester of the title compound.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The thiophene ring of this compound can serve as a central scaffold to which various pharmacophoric groups can be attached.

For example, the synthesis of novel thiophene-arylamide derivatives has been explored for their antimycobacterial activities. researchgate.net These syntheses often involve the coupling of a thiophene carboxylic acid (derived from the corresponding ester) with various amines. The resulting amide library can then be screened for biological activity.

Furthermore, the incorporation of the thiophene-2-carboxylate (B1233283) moiety into larger molecular frameworks has led to the discovery of compounds with potential anticancer and antimicrobial properties. asianpubs.orgbeilstein-journals.orgscirp.org The ability to functionalize the thiophene ring at multiple positions allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Table 3: Examples of Biologically Active Scaffolds Derived from Thiophene Precursors

| Scaffold | Target/Activity | Key Synthetic Precursor | Reference |

| Thieno[2,3-d]pyrimidine | Kinase Inhibition | 2-Aminothiophene-3-carbonitrile/carboxylate | ntu.edu.tw |

| Thiophene Carboxamide | Antimycobacterial, Anticancer | Thiophene-2-carboxylic acid | researchgate.netnih.gov |

| Substituted Thiophenes | COX Inhibition, Anti-inflammatory | Thiophene carboxylic acid | nih.govresearchgate.net |

Role in Materials Science for Organic Electronic Applications

Beyond their use in conjugated polymers, thiophene derivatives, including those derived from this compound, play a significant role in the development of materials for a variety of organic electronic devices. These applications leverage the tunable electronic properties, environmental stability, and processability of thiophene-based molecules.

In the field of organic photovoltaics (OPVs), thiophene derivatives are widely used as electron-donating materials in the active layer of solar cells. nih.govmdpi.com The design of these materials often involves creating donor-acceptor architectures to facilitate charge separation. This compound can be a precursor to more complex thiophene-containing donor molecules. For instance, fused thiophene systems, which can be synthesized from functionalized thiophene monomers, are of great interest for OPV applications. mdpi.com

Organic thin-film transistors (OTFTs) are another area where thiophene-based materials excel. nih.govnih.gov Polythiophenes and oligothiophenes are among the most studied classes of semiconductors for OTFTs. The performance of these devices is highly dependent on the molecular ordering and crystallinity of the semiconductor film, which can be influenced by the substituents on the thiophene ring. The methyl and ethyl carboxylate groups on the title compound could be used to control the solubility and thin-film morphology of oligomers or polymers derived from it.

Furthermore, thiophene derivatives are utilized in organic light-emitting diodes (OLEDs). asianpubs.orgresearchgate.net They can be incorporated into the emissive layer as either the host or the dopant material. The electronic properties of the thiophene unit can be tuned to achieve emission at different wavelengths. Thienothiophenes, which are fused thiophene systems, have been shown to be promising materials for OLEDs. beilstein-journals.org

A notable application is the use of an ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) moiety in organic dyes for dye-sensitized solar cells (DSSCs). mdpi.com This demonstrates the direct utility of a thiophene carboxylate structure in the design of photosensitizers for solar energy conversion.

Table 4: Applications of Thiophene-based Materials in Organic Electronics

| Application | Role of Thiophene Material | Key Material Property |

| Organic Photovoltaics (OPVs) | Electron Donor | Broad absorption, appropriate energy levels |

| Organic Thin-Film Transistors (OTFTs) | Semiconductor | High charge carrier mobility, good processability |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer (Host or Dopant) | High photoluminescence quantum yield, tunable emission |

| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer (Dye) | Strong light absorption, efficient electron injection |

Advanced Spectroscopic and Computational Analysis of Ethyl 3 Methylthiophene 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For Ethyl 3-methylthiophene-2-carboxylate, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl ester protons, the methyl group on the thiophene (B33073) ring, and the two aromatic protons of the thiophene ring. Based on the analysis of similar thiophene derivatives, the anticipated chemical shifts (δ) are outlined in the table below. The ethyl group protons typically appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) due to spin-spin coupling. The methyl group attached to the thiophene ring would present as a singlet. The two protons on the thiophene ring are expected to appear as doublets, coupling with each other.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester group is characteristically found at a lower field (higher ppm value). The carbons of the thiophene ring appear in the aromatic region, with their specific shifts influenced by the substituents. The ethyl and methyl carbons are observed at higher fields.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H4 | ~6.9-7.1 (d) | ~125-130 |

| Thiophene-H5 | ~7.3-7.5 (d) | ~130-135 |

| -OCH₂CH₃ | ~4.2-4.4 (q) | ~60-62 |

| -OCH₂CH₃ | ~1.3-1.5 (t) | ~14-15 |

| Thiophene-CH₃ | ~2.2-2.4 (s) | ~15-17 |

| Thiophene-C2 | - | ~138-142 |

| Thiophene-C3 | - | ~135-140 |

| C=O | - | ~162-165 |

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the H4 and H5 protons of the thiophene ring, confirming their adjacent positions. It would also show a clear correlation between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the thiophene proton signals to the thiophene carbon signals and the ethyl group protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methyl group on the thiophene ring (at C3) would show a correlation to C2, C3, and C4 of the thiophene ring. The methylene protons of the ethyl group would show correlations to the carbonyl carbon and the methyl carbon of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, regardless of their bonding. A NOESY spectrum could reveal spatial proximity between the methyl protons at C3 and the H4 proton of the thiophene ring, helping to confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₈H₁₀O₂S), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

| Molecular Formula | Calculated Exact Mass [M]⁺ | Expected Experimental m/z |

|---|---|---|

| C₈H₁₀O₂S | 170.04015 | 170.0402 ± error |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways are expected to involve the ester group and the thiophene ring.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester side chain. The thiophene ring itself can also undergo fragmentation.

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 170 | [M]⁺ (Molecular Ion) | - |

| 141 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester group. |

| 125 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 97 | [C₄H₃S-CO]⁺ | Loss of the ethyl ester group and subsequent rearrangement. |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide detailed information about the structure in the solution and gas phase, respectively, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although no specific crystal structure for this compound has been reported in the searched literature, analysis of closely related structures, such as Ethyl 2-amino-4-methylthiophene-3-carboxylate, provides valuable insights. iucr.orgiucr.orgnih.gov

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Common centrosymmetric or non-centrosymmetric groups |

| Thiophene Ring Conformation | Planar |

| Ester Group Orientation | The orientation will be influenced by steric and electronic factors, with potential for planarity with the thiophene ring. |

| Intermolecular Interactions | Dominated by van der Waals forces; potential for weak C-H···O interactions. |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies serve as powerful tools for elucidating the intricate molecular properties of "this compound" and its derivatives. These theoretical approaches provide valuable insights into the electronic structure, conformational preferences, and spectroscopic characteristics of these compounds, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of thiophene derivatives. While specific DFT studies on "this compound" are not extensively available in the reviewed literature, research on closely related compounds provides significant insights into its likely electronic characteristics.

For instance, DFT calculations on similar thiophene-2-carboxamide derivatives have been employed to understand their molecular and electronic properties. spectrabase.com Such studies often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the electronic behavior and reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. spectrabase.com

In studies of related aminothiophene derivatives, the HOMO and LUMO are typically delocalized over the thiophene ring, indicating a highly delocalized π-electron system. The distribution of these frontier orbitals can be influenced by the nature and position of substituents on the thiophene ring. For "this compound," the electron-donating methyl group at the 3-position and the electron-withdrawing ethyl carboxylate group at the 2-position are expected to significantly influence the electron density distribution and the energies of the frontier orbitals.

A representative table of HOMO-LUMO energies for analogous thiophene derivatives calculated using DFT is presented below. It is important to note that these values are for structurally similar compounds and serve as an approximation for "this compound".

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-methylthiophene-2-carboxamide derivative | -5.85 | -2.02 | 3.83 |

| 3-hydroxythiophene-2-carboxamide derivative | -5.91 | -2.17 | 3.74 |

| 3-aminothiophene-2-carboxamide derivative | -5.58 | -1.99 | 3.59 |

Molecular Modeling and Conformation Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of "this compound". The relative orientation of the ethyl carboxylate group with respect to the thiophene ring is a key conformational feature.

Studies on related compounds, such as "Ethyl 2-amino-4-methylthiophene-3-carboxylate," have shown that the thiophene ring and the directly attached atoms of the carboxylate group tend to be coplanar. chemicalbook.com This planarity is often stabilized by intramolecular interactions, such as hydrogen bonding when suitable functional groups are present. chemicalbook.com In "this compound," the primary conformational flexibility arises from the rotation around the C2-C(carboxylate) single bond and the C-O bonds within the ethyl ester group.

The planarity of the thiophene ring and the ester group can be quantified by the dihedral angle between their mean planes. For a similar compound, "Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate," this dihedral angle was found to be very small, indicating a nearly coplanar arrangement. researchgate.net It is reasonable to expect a similar conformational preference for "this compound," driven by the desire to maximize π-orbital overlap and minimize steric hindrance.

| Structural Feature | Observed in Analogous Compounds |

|---|---|

| Planarity of Thiophene Ring | Generally planar |

| Orientation of Ester Group | Tends to be coplanar with the thiophene ring |

| Key Dihedral Angle (Thiophene-Ester) | Close to 0° or 180° |

| Influence of Methyl Group | May introduce minor steric effects influencing the preferred conformation |

Prediction of Spectroscopic Parameters

Quantum mechanical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, including NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For the closely related "Mthis compound," experimental 1H and 13C NMR data is available and can serve as a reference. nih.gov

Predicted IR Spectrum: The infrared (IR) spectrum of "this compound" is expected to be characterized by several key vibrational modes. The most prominent absorption would be the C=O stretching vibration of the ester group, typically appearing in the range of 1700-1750 cm-1. spectroscopyonline.com Other characteristic bands would include C-O stretching vibrations of the ester, C-H stretching of the methyl and ethyl groups, and various vibrations associated with the thiophene ring. spectroscopyonline.com

DFT calculations can provide theoretical vibrational frequencies that, when properly scaled, can show good agreement with experimental IR spectra.

| Spectroscopic Technique | Predicted Key Features for this compound |

|---|---|

| 1H NMR | - Thiophene ring protons (aromatic region)

|

| 13C NMR | - Thiophene ring carbons

|

| IR Spectroscopy | - Strong C=O stretch (~1700-1750 cm-1)

|

Biocatalysis and Environmental Applications of Thiophene Carboxylates

Enzymatic Transformations of Thiophene (B33073) Derivatives

The primary enzymatic transformation anticipated for Ethyl 3-methylthiophene-2-carboxylate is the hydrolysis of its ester bond to yield 3-methylthiophene-2-carboxylic acid and ethanol (B145695). This reaction is catalyzed by hydrolases, particularly esterases and lipases.

Research has demonstrated that various enzymes are capable of acting on thiophene esters. For instance, cutinases from Thermobifida cellulosilytica (Thc_cut1 and Thc_cut2) have been shown to efficiently degrade polyesters based on 2,5-thiophenedicarboxylic acid (TPCA). frontiersin.org These enzymes catalyze the hydrolysis of the ester linkages in the polymer backbone, releasing the constituent monomers. frontiersin.org This indicates a promiscuity that could allow for the hydrolysis of simple esters like this compound.

Furthermore, studies on commercially available esterases, such as pig liver esterase (PLE), have shown rapid hydrolysis of methyl thiophene-2-carboxylate (B1233283). frontiersin.org The same research noted that enzymatic reactions are sensitive to steric effects; compounds with substituents at the 3-position (adjacent to the ester) were found to be less reactive than their unsubstituted counterparts. This suggests that while this compound would be a substrate for such enzymes, its rate of hydrolysis might be slower compared to ethyl thiophene-2-carboxylate due to the presence of the methyl group at the C3 position. Lipases, known for their broad substrate specificity, are also key candidates for this transformation and are widely used in biocatalytic applications involving ester hydrolysis and synthesis. mdpi.comresearchgate.net

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Transformation |

|---|---|---|---|

| Esterase | Pig Liver Esterase (PLE) | Methyl thiophene-2-carboxylate | Hydrolysis |

| Cutinase | Cutinases from Thermobifida cellulosilytica | Thiophene-based polyesters | Hydrolysis |

| Lipase (B570770) | Candida antarctica lipase B (CALB) | Thiamphenicol diacetate | Selective hydrolysis |

Microbial Degradation Pathways of Thiophene Carboxylates

The microbial breakdown of thiophene carboxylates is a critical process for the removal of these compounds from contaminated environments. Bacteria capable of utilizing these compounds as a source of carbon, sulfur, and energy have been isolated and studied. The degradation pathway for this compound can be inferred from the established pathways for similar molecules like thiophene-2-carboxylate (T2C) and methyl-substituted thiophenes.

The initial step in the degradation pathway is likely the enzymatic hydrolysis of the ethyl ester to 3-methylthiophene-2-carboxylic acid, as discussed in the previous section. Following this, the degradation of the resulting carboxylic acid would proceed. Strains of the genus Rhodococcus have been identified as particularly adept at degrading substituted thiophenes. For example, Rhodococcus strains isolated from activated sludge can grow on thiophene-2-carboxylic acid (T2C) and 5-methyl-thiophene-2-carboxylic acid (T5M2C) as sole carbon and energy sources, degrading them completely to sulfate (B86663), carbon dioxide, and biomass. nih.gov Crucially, Rhodococcus erythropolis has demonstrated the ability to degrade 3-methylthiophene (B123197), indicating that the substitution pattern of the target compound does not preclude microbial breakdown. nih.gov

A well-documented pathway for T2C degradation in bacteria such as Aquamicrobium defluvii involves several key steps. ethz.ch The pathway is initiated by the ligation of the carboxylate group to coenzyme A (CoA) to form a thioester. This is followed by oxidation and subsequent enzymatic cleavage of the thiophene ring, which ultimately leads to the release of the sulfur atom as sulfide. ethz.ch A similar pathway can be proposed for 3-methylthiophene-2-carboxylic acid. After its formation from this compound, it would be activated to its CoA-ester, followed by oxidative ring opening and desulfurization. The resulting carbon skeleton would then be funneled into the central metabolic pathways of the microorganism. Bacteria from the genus Vibrio have also been shown to degrade T2C, releasing the sulfur as sulfate, which can be used as a sole sulfur source for growth. nih.gov

| Microorganism | Substrate(s) Degraded | Key Degradation Feature |

|---|---|---|

| Rhodococcus sp. | Thiophene-2-carboxylic acid, 5-methyl-thiophene-2-carboxylic acid | Complete mineralization to sulfate and CO2. nih.gov |

| Rhodococcus erythropolis | Thiophene, 2-methylthiophene, 3-methylthiophene | Biodesulfurization of gasoline components. nih.gov |

| Aquamicrobium defluvii | Thiophene-2-carboxylic acid | Degradation via CoA ligation, oxidation, and ring cleavage. ethz.ch |

| Vibrio YC1 | Thiophene-2-carboxylate, thiophene-2-acetate | Utilization of sulfur as a nutrient source. nih.gov |

Biocatalytic Approaches in Stereoselective Synthesis

Thiophene-containing molecules are important scaffolds in medicinal chemistry, and the synthesis of enantiomerically pure thiophene derivatives is of great value. Biocatalysis offers powerful tools for stereoselective synthesis, often providing high enantioselectivity under mild reaction conditions. While specific examples utilizing this compound in stereoselective biocatalysis are not widely reported, the functional groups present in the molecule—namely the ester and the aromatic ring—offer potential handles for enzymatic transformations.

Lipases are the most prominent class of enzymes used for the stereoselective synthesis involving esters. mdpi.comnih.gov A primary strategy is the kinetic resolution of a racemic mixture. For example, if the ester group of this compound were to be enzymatically reduced to a secondary alcohol using a reductase, the resulting racemic alcohol could be resolved through lipase-catalyzed enantioselective acylation. nih.gov In this process, the lipase would selectively acylate one enantiomer of the alcohol at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). blucher.com.br

Conversely, a racemic carboxylic acid, such as a derivative of 3-methylthiophene-2-carboxylic acid, could be resolved via lipase-catalyzed esterification with an alcohol. The enzyme would selectively convert one enantiomer of the acid into its corresponding ester, leaving the other enantiomer unreacted. nih.gov Although examples of lipase-catalyzed stereoselective reactions on thiophene derivatives are less common than on other substrates, the broad applicability and promiscuity of these enzymes suggest their potential in this area. mdpi.commdpi.com The development of such biocatalytic methods would provide efficient and sustainable routes to chiral thiophene-based building blocks for the pharmaceutical industry.

Q & A

Q. What are the common synthetic routes for Ethyl 3-methylthiophene-2-carboxylate?

this compound is typically synthesized via condensation reactions involving ethyl acetoacetate and sulfur in ethanol, catalyzed by triethylamine. For example, heating ethyl acetoacetate with elemental sulfur and malononitrile or ethyl cyanoacetate under reflux yields derivatives of this compound. Post-reaction neutralization with HCl and crystallization from ethanol are critical for isolating the product . Modifications, such as acetylation or coupling with diazonium salts, can further diversify the structure .

Q. What analytical techniques confirm the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, identifying substituents on the thiophene ring and ester groups. High-Performance Liquid Chromatography (HPLC) determines purity, while Infrared (IR) spectroscopy verifies functional groups like carbonyl (C=O) and amino (NH) moieties . Melting point analysis and thin-layer chromatography (TLC) are supplementary methods for purity assessment .

Q. What structural features influence the biological activity of this compound derivatives?

Substituents at the 3- and 5-positions of the thiophene ring significantly modulate bioactivity. For instance, electron-withdrawing groups (e.g., cyano) enhance reactivity in nucleophilic substitutions, while bulky substituents (e.g., tert-butyl) may improve binding affinity in enzyme inhibition studies. The ester group facilitates membrane permeability, critical for cellular uptake in drug discovery .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions. Molecular docking studies model interactions with biological targets, such as protein-tyrosine phosphatase 1B, identifying key binding residues and guiding structural optimization . Molecular dynamics simulations further validate stability in ligand-protein complexes .

Q. What challenges arise in synthesizing this compound derivatives, and how can they be mitigated?

Competing side reactions (e.g., over-acetylation or ring-opening) are common. Controlled reaction temperatures (0–5°C during diazonium coupling) and stoichiometric precision minimize byproducts. Purification via gradient HPLC or recrystallization improves yield and purity . For air-sensitive intermediates, inert atmospheres (e.g., nitrogen) prevent oxidation .

Q. How should researchers resolve contradictions in spectroscopic data for novel derivatives?

Cross-validation using complementary techniques is critical. For example, discrepancies in NMR peak assignments can be resolved via 2D-COSY or HSQC experiments. IR and mass spectrometry (MS) corroborate functional groups and molecular weights, respectively. Crystallographic data (if available) provide definitive structural confirmation .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound analogs?

Design of Experiments (DoE) methodologies, such as factorial design, systematically evaluate variables (temperature, solvent polarity, catalyst loading). For instance, refluxing in ethanol with triethylamine increases reaction efficiency compared to aprotic solvents . Microwave-assisted synthesis reduces reaction times for thermally driven processes .

Q. How can researchers model the interaction of this compound derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding modes, while Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations estimate binding free energies. In vitro assays (e.g., enzyme inhibition) validate computational predictions, with IC₅₀ values correlating with docking scores .

Q. What role does this compound play in drug discovery pipelines?

It serves as a scaffold for developing nonpeptide inhibitors, such as protein-tyrosine phosphatase 1B inhibitors for diabetes. Functionalization with carboxyheteroaryl groups enhances selectivity and oral bioavailability . Derivatives also show promise in anticancer and antimicrobial studies due to thiophene’s inherent bioactivity .

Q. How do researchers address solubility issues in biological assays for hydrophobic derivatives?

Co-solvents (e.g., DMSO) or formulation with cyclodextrins improve aqueous solubility. Prodrug strategies, such as ester hydrolysis to carboxylic acids in vivo, enhance bioavailability. Particle size reduction (nanoparticle formulations) also increases dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.